molecular formula C19H13F2N3OS B2722029 2,6-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide CAS No. 893980-56-8

2,6-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide

Cat. No.: B2722029
CAS No.: 893980-56-8
M. Wt: 369.39
InChI Key: UDKGSMWDZIAFME-UHFFFAOYSA-N
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Description

“2,6-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide” is a chemical compound with the molecular formula C19H13F2N3OS. It contains a total of 42 bonds, including 29 non-H bonds, 22 multiple bonds, 3 rotatable bonds, 1 double bond, 21 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, 1 secondary amide (aromatic), 1 Imidazole, and 1 Thiazole .


Molecular Structure Analysis

The molecule consists of 13 Hydrogen atoms, 19 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, 1 Sulfur atom, and 2 Fluorine atoms . It contains multiple types of bonds and rings, contributing to its complex structure .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 369.39. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthetic Chemistry Applications

Phenyliodine(III) Bis(Trifluoroacetate) Mediated Synthesis : A study by Wang et al. explored the synthesis of 2‐aryl‐1,2‐benzisothiazol‐3(2H)‐ones using N-aryl-2-(benzylthio)benzamides, highlighting the utility of this compound in facilitating novel synthetic routes within organic chemistry Wang et al., 2007.

Materials Science Applications

Soluble Polyimides : Choi et al. investigated new polyimides synthesized from diamines containing the benzimidazole ring, demonstrating improved solubility and physical properties, which could have implications for the development of advanced materials with specific electronic or mechanical properties Choi et al., 2008.

Pharmacological Research

Antitumor Activities : Hutchinson et al. discussed the synthesis and biological properties of fluorinated benzothiazoles, including their potent cytotoxic activities in vitro against certain cancer cell lines, indicating the potential of such compounds in cancer therapy Hutchinson et al., 2001.

Anti-HIV Activity : Chimirri et al. synthesized novel thiazolo[3,4-a]benzimidazoles showing significant inhibition of HIV-1 replication, suggesting the role of structural modifications in enhancing antiviral efficacy Chimirri et al., 1998.

Electro-Optical Properties

Fluorescent Derivatives : Padalkar et al. reported on the synthesis and photo-physical characteristics of ESIPT-inspired fluorescent derivatives, indicating the potential use of such compounds in the development of novel fluorescent materials for optical applications Padalkar et al., 2011.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it.

Properties

IUPAC Name

2,6-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3OS/c1-11-10-26-19-23-16(9-24(11)19)12-4-2-5-13(8-12)22-18(25)17-14(20)6-3-7-15(17)21/h2-10H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKGSMWDZIAFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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